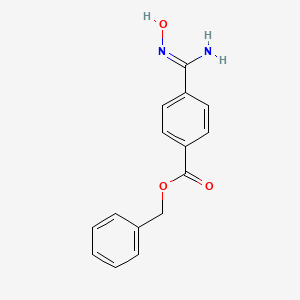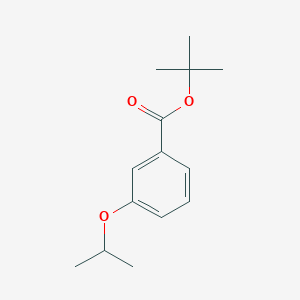
4-chloro-N-(4-methylcyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(4-methylcyclohexyl)aniline: is a chemical compound with the following structure:
CC1CCC(C1)NC2=CC=C(C=C2)Cl
(CAS Number: 1036478-57-5). It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Métodos De Preparación
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(4-methylcyclohexyl)aniline involves the reaction of 4-chloronitrobenzene with 4-methylcyclohexylamine. The nitro group is reduced to an amino group using a reducing agent (e.g., tin and hydrochloric acid). The resulting compound is then purified to obtain the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification techniques, and safety protocols ensures efficient production.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: 4-chloro-N-(4-methylcyclohexyl)aniline can undergo nucleophilic substitution reactions at the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Major Products:: The major product formed from the substitution reaction is the corresponding substituted aniline. The reduction reaction yields 4-amino-N-(4-methylcyclohexyl)aniline.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-methylcyclohexyl)aniline finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For creating complex molecules.
Materials Science: In the design of functional materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
4-chloro-N-(4-methylcyclohexyl)aniline is unique due to its hindered amine motif. Similar compounds include p-chloroaniline (CAS Number: 106-47-8) and 4-chloro-N-methylaniline (CAS Number: 932-96-7) . their structures lack the cyclohexyl substituent, differentiating them from our compound.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
4-chloro-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |
Clave InChI |
QEMKWGANODLPJX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)



![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)



![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)

